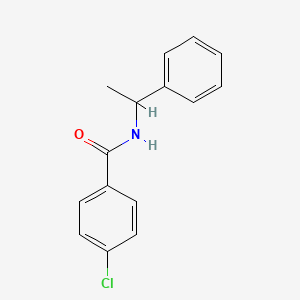
4-(2-methoxyethanesulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyethanesulfonyl)aniline is an organic compound with the molecular formula C9H13NO3S . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium hydroxide in water at 60℃ for 1 hour . The product is then purified by column chromatography using a solvent of ethyl acetate and ethyl acetate/hexane .Molecular Structure Analysis
The molecular weight of this compound is 215.27 . The InChI code for this compound is 1S/C9H13NO3S .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a melting point of 194-196℃ .Applications De Recherche Scientifique
4-(2-methoxyethanesulfonyl)aniline is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a building block for synthesizing other compounds, and as a catalyst in the production of pharmaceuticals and other industrial compounds. This compound is also used in the study of enzyme-catalyzed reactions, as a substrate for biochemical assays, and in the study of drug metabolism.
Mécanisme D'action
Target of Action
Anilines and their derivatives are known to interact with various enzymes and receptors in biological systems
Mode of Action
Anilines, in general, are known to undergo various biochemical transformations, including N-hydroxylation The presence of the methoxyethanesulfonyl group may influence these interactions, but specific details are not available
Biochemical Pathways
Anilines are known to be involved in various metabolic pathways, including those related to nitrogen fixation and metabolism . The methoxyethanesulfonyl group may alter the compound’s involvement in these pathways. More research is needed to understand the compound’s effects on biochemical pathways.
Pharmacokinetics
Anilines are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted primarily via the kidneys
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific structures and the biological systems in which they are present
Action Environment
Factors such as pH, temperature, and the presence of other substances can potentially influence the action of anilines
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-methoxyethanesulfonyl)aniline in laboratory experiments is its ability to act as a substrate for various enzymes. This allows researchers to study the effects of drugs on the enzymes involved in their metabolism. However, this compound is not suitable for use in clinical studies due to its potential toxicity.
Orientations Futures
Future research into 4-(2-methoxyethanesulfonyl)aniline could focus on its potential use as an anti-inflammatory agent. In addition, further studies could be conducted to explore its potential as an inhibitor of monoamine oxidase and acetylcholinesterase. Research into the synthesis of other compounds using this compound as a building block could also be conducted. Finally, further research into the mechanism of action of this compound could be undertaken in order to better understand its biochemical and physiological effects.
Méthodes De Synthèse
4-(2-methoxyethanesulfonyl)aniline can be synthesized through a three-step process. First, aniline is reacted with 2-methoxyethanesulfonic acid in the presence of a base to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with sodium nitrite in the presence of an acid to form the nitroso compound. Finally, the nitroso compound is reduced with sodium borohydride to form this compound.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-methoxyethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHBNRMHGGYACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)



![dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)



![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)
![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)